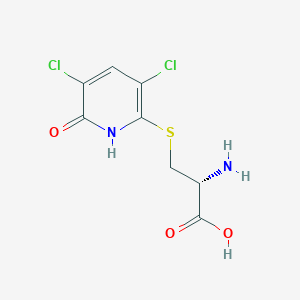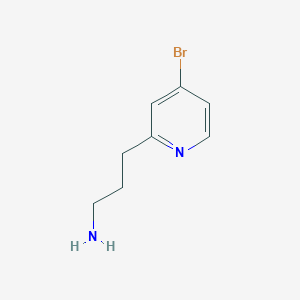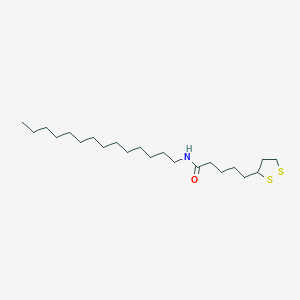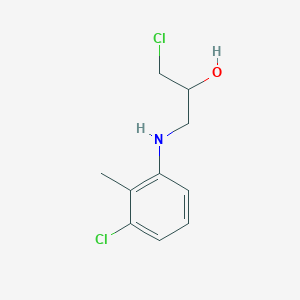
S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is a synthetic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichlorinated pyridine ring and a cysteine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and oxidation.
Attachment of the Cysteine Moiety: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the chlorinated pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for treating various diseases.
Biochemistry: Studying enzyme interactions and metabolic pathways.
Industrial Chemistry: Use as a precursor for synthesizing other complex molecules.
Mecanismo De Acción
The mechanism of action of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-hydroxypyridine
- 6-Chloro-2-pyridinecarboxylic acid
- L-Cysteine derivatives
Uniqueness
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is unique due to its specific combination of a dichlorinated pyridine ring and a cysteine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
870971-35-0 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O3S |
Peso molecular |
283.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-3-1-4(10)7(12-6(3)13)16-2-5(11)8(14)15/h1,5H,2,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
Clave InChI |
OULBZPHIQDGLOE-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=C1Cl)SC[C@@H](C(=O)O)N)Cl |
SMILES canónico |
C1=C(C(=O)NC(=C1Cl)SCC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
